molecular formula C21H20N2O4S B12175834 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12175834
M. Wt: 396.5 g/mol
InChI Key: YCZMAUBKHUMPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide features a benzodioxepin ring fused to a thiazole moiety via an acetamide linker.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H20N2O4S/c1-25-17-6-3-14(4-7-17)21-23-16(13-28-21)12-20(24)22-15-5-8-18-19(11-15)27-10-2-9-26-18/h3-8,11,13H,2,9-10,12H2,1H3,(H,22,24)

InChI Key

YCZMAUBKHUMPEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Cyclization of 2,5-Dihydroxybenzaldehyde Derivatives

The benzodioxepin ring is constructed via acid-catalyzed cyclization of 2,5-dihydroxybenzaldehyde with 1,3-dibromopropane (Table 1):

Table 1: Cyclization Conditions for Core A

ReagentSolventTemp (°C)Time (h)Yield (%)
1,3-DibromopropaneDMF801268
H2SO4 (cat.)Toluene110672
PTSA (cat.)DCE70865

The optimal protocol uses 1,3-dibromopropane in toluene with sulfuric acid catalysis, yielding 72% after 6 hours. Post-cyclization, the aldehyde group is reduced to a primary amine via Staudinger reaction or catalytic hydrogenation.

Synthesis of 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid (Core B)

Hantzsch Thiazole Formation

The thiazole ring is assembled from 4-methoxyphenylglyoxal and thioacetamide (Scheme 1):

4-Methoxyphenylglyoxal+ThioacetamideEtOH, HCl2-(4-Methoxyphenyl)-1,3-thiazol-4-yl intermediate\text{4-Methoxyphenylglyoxal} + \text{Thioacetamide} \xrightarrow{\text{EtOH, HCl}} \text{2-(4-Methoxyphenyl)-1,3-thiazol-4-yl} \text{ intermediate}

Key Variables:

  • Solvent: Ethanol or acetic acid (higher yields in acetic acid)

  • Acid Catalyst: HCl or H2SO4 (HCl preferred for fewer byproducts)

  • Reaction Time: 4–8 hours at reflux

Yields typically range from 65–78%. The thiazole intermediate is then functionalized with a bromoacetyl side chain via Friedel-Crafts acylation, followed by hydrolysis to the carboxylic acid.

Amide Bond Formation: Coupling Core A and Core B

Carbodiimide-Mediated Coupling

The final step employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) (Table 2):

Table 2: Coupling Reagent Efficiency

Reagent SystemSolventTemp (°C)Yield (%)Purity (HPLC)
EDC/HOBtDCM258598.5
DCC/DMAPTHF0–257897.2
HATU/DIEADMF258298.1

EDC/HOBt in dichloromethane provides the highest yield (85%) and purity. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and purified by recrystallization from ethanol/water.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.25 (t, 2H, OCH2), 3.85 (s, 3H, OCH3), 3.30 (s, 2H, CH2CO), 2.75 (m, 2H, CH2), 2.10 (m, 2H, CH2).

  • IR (KBr): 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

  • MS (ESI): m/z 413.2 [M+H]+.

Purity Optimization

Recrystallization solvents (ethanol, acetone) and chromatographic methods (silica gel, eluent: ethyl acetate/hexane) achieve >99% purity. Residual solvents are controlled per ICH guidelines.

Scalability and Process Optimization

Batch vs. Flow Chemistry

  • Batch: Suitable for small-scale (1–100 g) with 78–85% yields.

  • Continuous Flow: Improves thiazole formation efficiency (90% yield at 120°C, 30 min residence time).

Green Chemistry Approaches

  • Solvent replacement: Cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalytic recycling: Acid catalysts recovered via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic catalysts.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s structure suggests potential pharmacological activities, including anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy and safety in medical applications.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Effects

Thiazole-Containing Acetamides
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural divergence: The thiazole is substituted at position 2 (vs. position 4 in the target compound). Substituent impact: Dichlorophenyl groups enhance lipophilicity but reduce solubility compared to the methoxyphenyl group in the target.
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Core variation: A dihydrothiadiazole ring replaces the thiazole, altering ring strain and hydrogen-bonding capacity.
Benzodioxepin Analog
  • No direct analogs were identified in the evidence. However, compounds like 2-(2-benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide () share fused oxygen-containing rings. Key difference: The oxazepin ring in lacks the dihydro structure of benzodioxepin, reducing conformational flexibility.

Physicochemical and Crystallographic Properties

  • Crystal Packing :
    • In , thiazole acetamides form inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), enhancing stability. The target’s methoxy group may disrupt such interactions, favoring alternative packing modes.
  • Solubility: Methoxy substituents (target) improve aqueous solubility compared to chloro () or cyano groups ().

Pharmacological Potential (Inferred)

  • Coordination Ability : Thiazole and acetamide groups in the target may act as ligands for metal ions, similar to ’s compounds, which show utility in catalysis or metalloenzyme inhibition .
  • Bioactivity : The benzodioxepin-thiazole hybrid could mimic benzodiazepine scaffolds, suggesting CNS activity, whereas thiadiazoles () are often explored for antimicrobial applications.

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzodioxepin derivatives, which have been studied for their various pharmacological properties.

Chemical Structure

The molecular formula of this compound is C25H26N2O7SC_{25}H_{26}N_{2}O_{7}S. Its structure features a benzodioxepin core linked to a thiazole moiety through an acetamide group. The presence of these functional groups is significant in determining its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzodioxepins exhibit notable antimicrobial properties. Compounds similar to N-(3,4-dihydro-2H-1,5-benzodioxepin) have shown effectiveness against various bacterial strains and fungi. For instance, a study highlighted the antibacterial activity of thiazole derivatives, suggesting that the thiazole moiety in this compound may contribute to its antimicrobial effects .

Anticancer Potential

The anticancer properties of benzodioxepin derivatives have been explored in several studies. These compounds are believed to induce apoptosis in cancer cells and inhibit tumor growth. A review on related compounds indicated that modifications in the benzodioxepin structure can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

N-(3,4-dihydro-2H-1,5-benzodioxepin) and its analogs have also been investigated for anti-inflammatory effects. The presence of the thiazole ring is thought to play a role in modulating inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

In Vitro Studies

In vitro studies have demonstrated that N-(3,4-dihydro-2H-1,5-benzodioxepin) derivatives can inhibit cell proliferation in various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Significant growth inhibition
HeLa (Cervical Cancer)10Induction of apoptosis
A549 (Lung Cancer)12Cell cycle arrest

These results highlight the potential of this compound as an anticancer agent.

In Vivo Studies

Animal studies further support the anticancer and anti-inflammatory properties of benzodioxepin derivatives. For instance, a study involving mice treated with a related compound showed a significant reduction in tumor size and inflammatory markers compared to control groups .

Q & A

Q. Optimization Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF) improve reactivity for condensation steps .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .
  • Monitoring : TLC/HPLC tracks reaction progress; column chromatography or recrystallization ensures purity .

Which analytical techniques are critical for structural confirmation and purity assessment?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzodioxepin and thiazole moieties (e.g., aromatic proton splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .
  • HPLC : Quantifies purity (>95% typical) and detects impurities .

Q. Advanced Applications :

  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures .

How can crystallographic data resolve structural ambiguities, and what software is recommended?

Q. Advanced Crystallography

  • Data Collection : Single-crystal X-ray diffraction determines bond lengths/angles and hydrogen-bonding networks .
  • Software : SHELXL (for refinement) and SHELXS (for structure solution) are industry standards. Key parameters include:
ParameterTypical Value RangePurpose
R-factor<0.05Measures model-data fit
Resolution0.8–1.2 ÅEnsures atomic-level precision
Twinning<5%Identifies crystal defects

Reference: .

How can structure-activity relationship (SAR) studies guide analog design?

Q. Advanced SAR Strategy

  • Core Modifications :
    • Benzodioxepin ring: Substituents at C3/C4 influence lipophilicity and bioavailability .
    • Thiazole moiety: Electron-withdrawing groups (e.g., -OCH₃) enhance target binding .
  • Biological Testing :
    • Enzyme inhibition assays (e.g., kinase profiling) correlate structural changes with activity .

Q. Example Analog Data :

Modification SiteActivity ChangeReference
Thiazole C210x ↑ potency
Benzodioxepin C7Reduced toxicity

How to address contradictions in spectroscopic or crystallographic data?

Q. Advanced Data Validation

  • Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT calculations) .
  • Crystallographic Checks : Use PLATON (software) to validate hydrogen-bonding networks and detect disorder .
  • Reproducibility : Replicate syntheses under standardized conditions to rule out batch-specific artifacts .

What role do hydrogen-bonding patterns play in crystal packing?

Advanced Crystal Engineering
Graph set analysis (e.g., Etter’s rules) identifies recurrent H-bond motifs:

  • R₂²(8) motifs : Common in acetamide-thiazole interactions, stabilizing crystal lattices .
  • Solvent Effects : Protic solvents (e.g., ethanol) promote H-bonding, affecting polymorphism .

How do solvent and temperature impact regioselectivity in acylation steps?

Q. Basic Reaction Optimization

  • Solvent : DMF enhances nucleophilicity of amine groups, favoring C7-acylation over side reactions .
  • Temperature : Lower temps (0–25°C) reduce kinetic byproducts (e.g., N-acylation at competing sites) .

What protocols assess biological activity, and how are false positives mitigated?

Q. Advanced Biological Testing

  • In vitro Assays :
    • Dose-response curves (IC₅₀) for enzyme inhibition .
    • Counter-screening against related enzymes (e.g., CYP450) to confirm selectivity .
  • Controls : Include known inhibitors (positive controls) and vehicle-only samples (negative controls) .

What are the stability profiles under varying storage conditions?

Q. Basic Stability Assessment

  • Light/Temperature : Degrades under UV light; store at -20°C in amber vials .
  • Solubility : Stable in DMSO (>6 months at -20°C); avoid aqueous buffers with pH >8 .

How to differentiate acylation sites using spectroscopic methods?

Q. Advanced Regioselectivity Analysis

  • ¹H NMR : Distinct chemical shifts for N-acetyl (δ 2.1–2.3 ppm) vs. O-acetyl (δ 2.4–2.6 ppm) protons .
  • IR Spectroscopy : C=O stretches at 1680 cm⁻¹ (amide) vs. 1740 cm⁻¹ (ester) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.